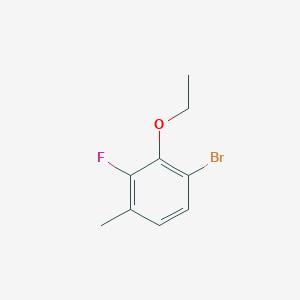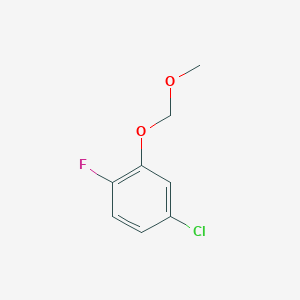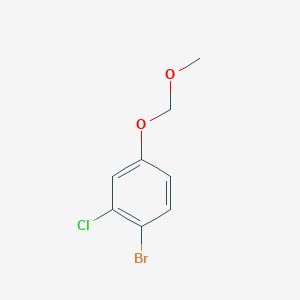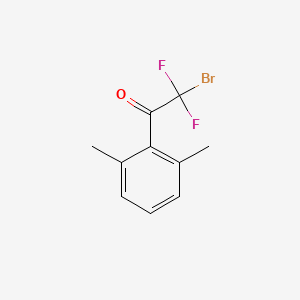
2-Bromo-2,2-difluoro-1-(2,6-dimethylphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-2,2-difluoro-1-(2,6-dimethylphenyl)ethanone, also known as 2-BDFE, is a small molecule that has been studied for its potential applications in scientific research. It is a colorless solid and has a molecular weight of 262.1 g/mol. Its chemical structure consists of a bromine atom, two fluorine atoms, and a dimethylphenyl group. It has been studied for its ability to act as a catalyst in a variety of organic reactions and its potential use as a biological probe for studying enzyme activities.
Wissenschaftliche Forschungsanwendungen
2-Bromo-2,2-difluoro-1-(2,6-dimethylphenyl)ethanone has been studied for its potential applications in a variety of scientific research areas. It has been used as a catalyst in organic reactions, such as the synthesis of 1,2,3-triazoles, and as a biological probe for studying enzyme activities. It has also been used in research related to the synthesis of new drugs and as a fluorescent probe for imaging biological molecules.
Wirkmechanismus
2-Bromo-2,2-difluoro-1-(2,6-dimethylphenyl)ethanone is believed to act as a catalyst in organic reactions by forming a complex with the substrate and facilitating its reaction with a nucleophile. This complex is believed to be stabilized by hydrogen bonding and Van der Waals interactions between the molecule and the substrate.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, including cyclooxygenase-2, a key enzyme involved in the regulation of inflammation. It has also been found to possess antioxidant activity, which may be beneficial in the prevention of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-Bromo-2,2-difluoro-1-(2,6-dimethylphenyl)ethanone has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available. It is also a relatively stable molecule, which makes it suitable for use in a variety of reactions. However, it can be toxic and may cause irritation to the skin and eyes, so it should be handled with caution.
Zukünftige Richtungen
There are several potential future directions for the use of 2-Bromo-2,2-difluoro-1-(2,6-dimethylphenyl)ethanone in scientific research. It could be used in the development of new drugs, as a fluorescent probe for imaging biological molecules, or as a catalyst in organic reactions. Additionally, further research into its biochemical and physiological effects could provide insight into its potential therapeutic applications.
Synthesemethoden
2-Bromo-2,2-difluoro-1-(2,6-dimethylphenyl)ethanone can be synthesized by a two-step process involving the reaction of 2-bromo-2,2-difluorobenzaldehyde with 2,6-dimethylphenyl lithium in tetrahydrofuran (THF). This reaction is followed by a hydrolysis of the resulting intermediate with aqueous hydrochloric acid. The product is then purified by column chromatography.
Eigenschaften
IUPAC Name |
2-bromo-1-(2,6-dimethylphenyl)-2,2-difluoroethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF2O/c1-6-4-3-5-7(2)8(6)9(14)10(11,12)13/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBZIFSOAIPOYJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)C(F)(F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



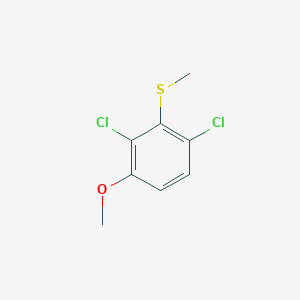

![(3R,3aR,6R,6aS)-6-Methoxyhexahydrofuro[3,2-b]furan-3-amine, 95%](/img/structure/B6305438.png)
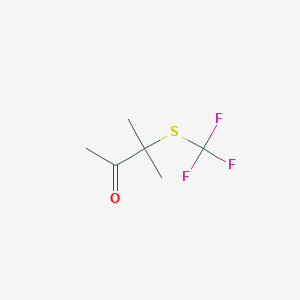
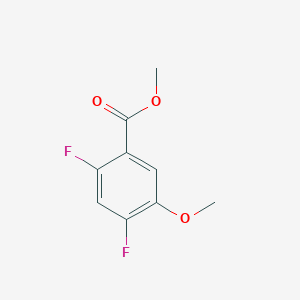

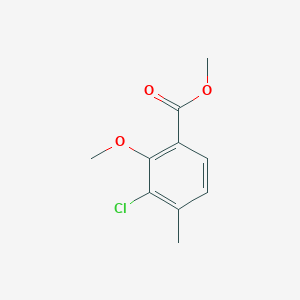

![6-Chloro-3-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6305469.png)
